![molecular formula C13H14N2O2S B2773046 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 869634-04-8](/img/structure/B2773046.png)
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific structure of the thiazole compound .
Cellular Effects
Some thiazole derivatives have been shown to have potent effects on various types of cells . For instance, certain thiazole compounds have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid typically involves the esterification of the corresponding acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the thiazole ring or other functional groups in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. Studies have shown that compounds similar to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid can effectively reduce seizure activity in various animal models. For instance, analogues with thiazole moieties have been synthesized and tested for their efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring can enhance anticonvulsant effects .
Antimicrobial Properties
Thiazole-containing compounds are also recognized for their antimicrobial activities. Derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions on the phenyl ring significantly increases antibacterial activity. In vitro studies demonstrate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory properties of thiazole derivatives. Compounds similar to this compound have been evaluated for their ability to modulate inflammatory pathways. Preclinical studies indicate that these compounds can reduce markers of inflammation in models of acute and chronic inflammation, suggesting their potential use in treating inflammatory disorders .
Case Study 1: Anticonvulsant Efficacy
A study published in a peer-reviewed journal evaluated a series of thiazole-based compounds for their anticonvulsant activity. The results showed that specific modifications to the thiazole ring enhanced efficacy compared to standard treatments like ethosuximide. The best-performing compound demonstrated a median effective dose significantly lower than existing medications, indicating its potential as a new therapeutic agent .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized several thiazole derivatives and tested them against common bacterial strains. The results indicated that certain substitutions on the phenyl ring improved the antimicrobial potency significantly compared to control substances. The most effective derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, highlighting their potential as alternative treatments for bacterial infections .
Summary Table of Findings
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-[(4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid
- 4-[(4-ethyl-1,3-thiazol-2-yl)amino]butanoic Acid
- 4-[(4-phenyl-1,3-oxazol-2-yl)amino]butanoic Acid
Uniqueness
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antibacterial activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the chemical formula C13H12N2O3S and a molecular weight of approximately 276.317 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through various pathways:
- Case Study : A study demonstrated that a related thiazole compound had an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating strong cytotoxicity. The presence of electron-donating groups on the phenyl ring was correlated with increased activity .
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound 9 | 1.61 ± 1.92 | Jurkat |
Compound 10 | 1.98 ± 1.22 | A-431 |
2. Anticonvulsant Activity
Thiazole derivatives have shown promise in anticonvulsant applications:
- Research Findings : In a series of tests, compounds similar to this compound exhibited significant anticonvulsant effects, effectively reducing seizure duration in animal models .
3. Antibacterial Activity
The antibacterial potential of thiazole compounds has been explored extensively:
- Case Study : A recent study found that certain thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of hydroxyl or methoxy groups enhanced the antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the efficacy of thiazole-based compounds:
Properties
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKPPYHTUWMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.